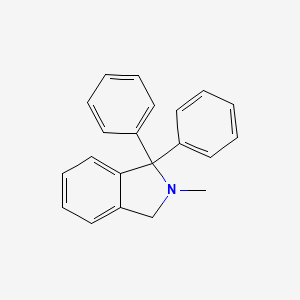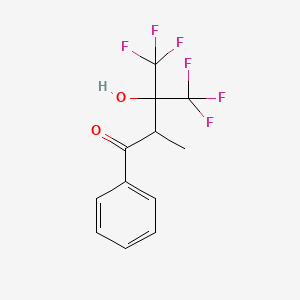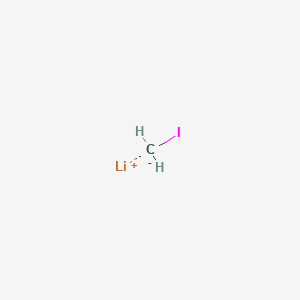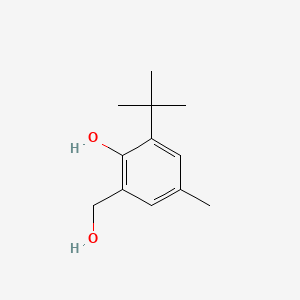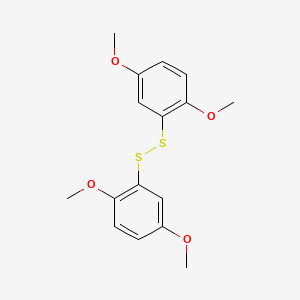
1,1'-Disulfanediylbis(2,5-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis(2,5-dimethoxybenzene): is an organic compound with the molecular formula C16H18O4S2 This compound is characterized by the presence of two methoxy groups attached to a benzene ring, which are linked by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) typically involves the reaction of 2,5-dimethoxyaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which subsequently undergoes a coupling reaction to form the disulfide bridge.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential role in redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: In the industrial sector, 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. This redox activity is crucial in modulating cellular redox states and signaling pathways. The compound may interact with molecular targets such as enzymes and proteins involved in redox regulation.
Comparison with Similar Compounds
1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Similar structure but with methoxy groups at different positions.
1,3-Dimethoxybenzene: Lacks the disulfide bridge and has methoxy groups at different positions.
1,4-Dimethoxybenzene: Similar to 1,3-dimethoxybenzene but with methoxy groups at the para positions.
Uniqueness: 1,1’-Disulfanediylbis(2,5-dimethoxybenzene) is unique due to its specific arrangement of methoxy groups and the presence of a disulfide bridge. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
29945-69-5 |
|---|---|
Molecular Formula |
C16H18O4S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)disulfanyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4S2/c1-17-11-5-7-13(19-3)15(9-11)21-22-16-10-12(18-2)6-8-14(16)20-4/h5-10H,1-4H3 |
InChI Key |
JBHPYYGPUBULPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SSC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

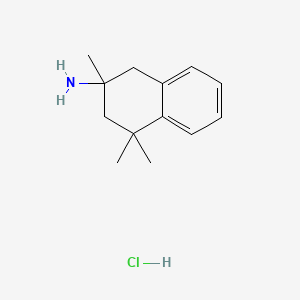
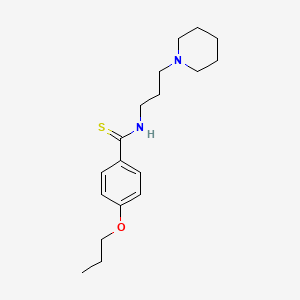
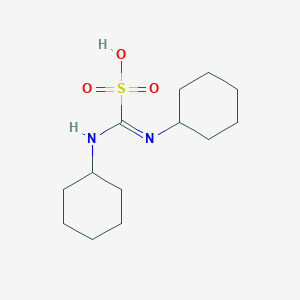
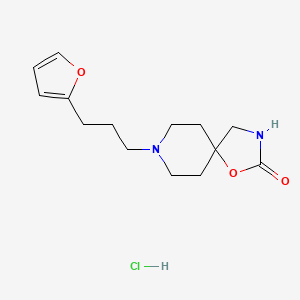
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
